molecular formula C17H19ClN2O3S2 B11260969 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B11260969
M. Wt: 398.9 g/mol
InChI Key: AGAXXRUQMUJHIK-UHFFFAOYSA-N
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Description

5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE is a complex organic compound with the molecular formula C17H19ClN2O3S2 and a molecular weight of 398.93 g/mol . This compound features a quinoline core, a thiophene ring, and a sulfonamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4

    Substitution: NaOH, NH3, RSH (thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE apart is its unique combination of a quinoline core and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H19ClN2O3S2

Molecular Weight

398.9 g/mol

IUPAC Name

5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-9-3-4-12-5-6-13(10-14(12)20)19-25(22,23)16-8-7-15(18)24-16/h5-8,10-11,19H,3-4,9H2,1-2H3

InChI Key

AGAXXRUQMUJHIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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